(3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol
Description
(3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole moiety
Properties
IUPAC Name |
(3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-5-6-18-8-13(12(4)16-18)7-17-9-14(19)15(10-17)20-11(2)3/h5,8,11,14-15,19H,1,6-7,9-10H2,2-4H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKXYPNGFALGDT-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(C(C2)OC(C)C)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@@H]([C@H](C2)OC(C)C)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Pyrazole to the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where the pyrazole moiety is attached to the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the pyrazole ring or reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-[(3-methyl-1-pyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol: Lacks the prop-2-enyl group.
(3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-hydroxypyrrolidin-3-ol: Lacks the propan-2-yloxy group.
Uniqueness
The presence of both the prop-2-enyl and propan-2-yloxy groups in (3S,4S)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-yloxypyrrolidin-3-ol makes it unique compared to its analogs. These groups could confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
